1-(3-phenoxybenzyl)pyrrolidine
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Overview
Description
1-(3-Phenoxybenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a benzyl group substituted with a phenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxybenzyl)pyrrolidine typically involves the reaction of 3-phenoxybenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenoxybenzyl ketones or carboxylic acids.
Reduction: Formation of phenoxybenzyl alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(3-phenoxybenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-phenoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-(2-phenoxybenzyl)pyrrolidine
- 1-(4-phenoxybenzyl)pyrrolidine
- 1-(3-phenoxyphenyl)pyrrolidine
Comparison: 1-(3-phenoxybenzyl)pyrrolidine is unique due to the position of the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 1-(2-phenoxybenzyl)pyrrolidine and 1-(4-phenoxybenzyl)pyrrolidine, the 3-phenoxy substitution may result in different steric and electronic effects, leading to variations in their properties and applications.
Properties
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-8-16(9-3-1)19-17-10-6-7-15(13-17)14-18-11-4-5-12-18/h1-3,6-10,13H,4-5,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQLWEBUJHENPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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